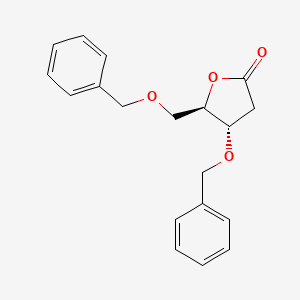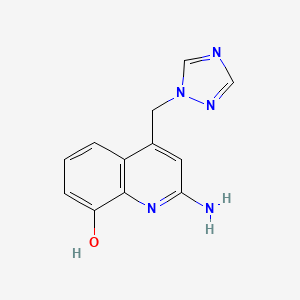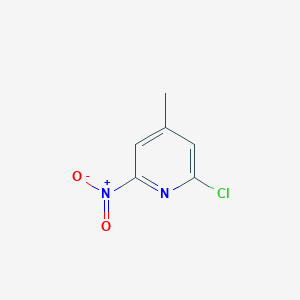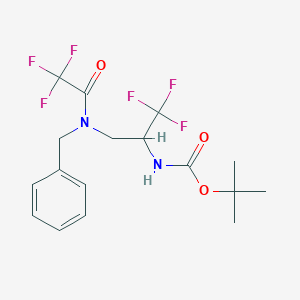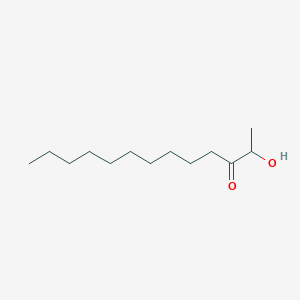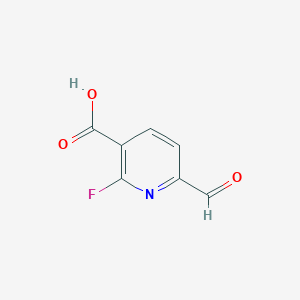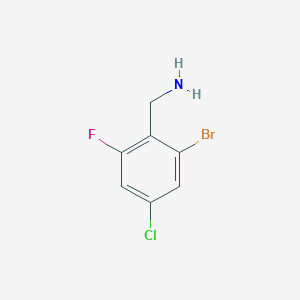
(2-Bromo-4-chloro-6-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-chloro-6-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrClFN. This compound is part of a class of aromatic amines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the bromination of 4-chloro-6-fluorophenylmethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors ensure precise control over temperature, pressure, and reagent addition, which is crucial for maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the amine group to an imine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of (2-amino-4-chloro-6-fluorophenyl)methanamine.
Oxidation: Formation of (2-nitro-4-chloro-6-fluorophenyl)methanamine.
Reduction: Formation of (2-imino-4-chloro-6-fluorophenyl)methanamine.
Scientific Research Applications
(2-Bromo-4-chloro-6-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-6-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methanamine
- (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (4-bromo-2-fluoro-6-methylphenyl)methanamine hydrochloride
Uniqueness
(2-Bromo-4-chloro-6-fluorophenyl)methanamine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can impart distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6BrClFN |
|---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H,3,11H2 |
InChI Key |
UHJSQMXUHKRATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


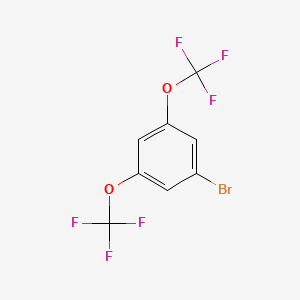

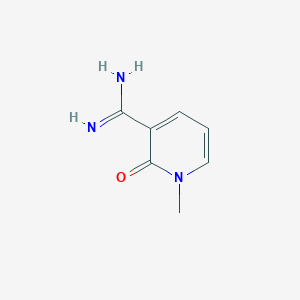
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
